molecular formula C8H12N2O2 B15274475 2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol

2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol

Cat. No.: B15274475
M. Wt: 168.19 g/mol
InChI Key: BQLYRNBUYZMEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol is an organic compound that features a pyridine ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 3-amino-5-methylpyridine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack of the amino group on the ethylene oxide, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopropyl(5-methylpyridin-2-yl)amine dihydrochloride
  • 4-Amino-5-methyl-2-hydroxypyridine
  • 5-(Hydrazinomethyl)-2-methylpyridine hydrochloride

Uniqueness

2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of an ethan-1-ol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(3-amino-5-methylpyridin-2-yl)oxyethanol

InChI

InChI=1S/C8H12N2O2/c1-6-4-7(9)8(10-5-6)12-3-2-11/h4-5,11H,2-3,9H2,1H3

InChI Key

BQLYRNBUYZMEPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)OCCO)N

Origin of Product

United States

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